

# Cabotegravir-d5: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Cabotegravir-d5 |           |
| Cat. No.:            | B10820234       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Cabotegravir-d5**, a deuterated analog of the potent antiretroviral agent Cabotegravir. This document is intended for researchers, scientists, and professionals in drug development, offering key technical data, the mechanism of action, and detailed experimental protocols for its quantification.

### **Core Compound Data**

**Cabotegravir-d5** serves as a crucial internal standard for the accurate quantification of Cabotegravir in biological matrices through mass spectrometry-based assays.[1] Its deuteration enhances mass spectrometric detection and differentiation from the unlabeled parent compound.

| Parameter                  | Value          | Source(s)       |
|----------------------------|----------------|-----------------|
| CAS Number                 | 2750534-77-9   | [1][2][3][4]    |
| Molecular Formula          | C19H12D5F2N3O5 | [1][2][3][4][5] |
| Molecular Weight           | 410.38 g/mol   | [2][4][6]       |
| Alternate Molecular Weight | 410.4 g/mol    | [1][3]          |

### **Mechanism of Action: HIV-1 Integrase Inhibition**



Cabotegravir functions as an integrase strand transfer inhibitor (INSTI).[5][7][8] Its primary mechanism involves binding to the active site of the HIV-1 integrase enzyme. This action effectively blocks the strand transfer step of proviral DNA integration into the host cell's genome, a critical stage in the HIV replication cycle.[5] By preventing this integration, Cabotegravir halts viral replication and reduces the viral load.[5]



Click to download full resolution via product page

HIV Replication Cycle and Cabotegravir's Point of Inhibition.

# Experimental Protocols: Quantification of Cabotegravir

The following protocols are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Cabotegravir in biological samples, where **Cabotegravir-d5** is used as an internal standard.[1][2][4]

### **Sample Preparation: Protein Precipitation**

A common method for extracting Cabotegravir from plasma is protein precipitation due to its simplicity and effectiveness.[9]

Aliquoting: Transfer a 200 μL aliquot of plasma sample into a clean microcentrifuge tube.[4]

### Foundational & Exploratory





- Internal Standard Spiking: Add 100 μL of the internal standard working solution (Cabotegravir-d5) to the plasma sample.[4]
- Precipitation: Add a protein precipitation solvent, such as a 1:4 mixture of methanol and ethyl acetate.[2][4]
- Vortexing: Vortex the mixture for a minimum of 2 minutes to ensure thorough mixing and protein precipitation.[4]
- Centrifugation: Centrifuge the sample at a high speed (e.g., 5000 rpm) for 25 minutes to pellet the precipitated proteins.[4]
- Supernatant Transfer: Carefully transfer the supernatant to a new tube.
- Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
- Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.[4]





Click to download full resolution via product page

Workflow for Cabotegravir quantification sample preparation.



## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of Cabotegravir.

| Parameter                             | Typical Conditions                                | Source(s) |
|---------------------------------------|---------------------------------------------------|-----------|
| LC Column                             | Phenomenex C18 (50 x 4.6 mm, 5.0 μm)              | [2]       |
| Mobile Phase                          | Methanol and 0.10% v/v<br>Formic Acid (85:15 v/v) | [2]       |
| Flow Rate                             | 0.80 mL/min                                       | [2]       |
| Injection Volume                      | 10 μL                                             | -         |
| Ionization Mode                       | Electrospray Ionization (ESI),<br>Positive        | [2]       |
| MS/MS Transitions                     | Cabotegravir: m/z 406.12 → 142.04                 | [2][4]    |
| Bictegravir (IS): m/z 450.12 → 160.03 | [2]                                               |           |
| Collision Energy                      | 15 eV                                             | [4]       |

Note on Internal Standard: While this guide focuses on **Cabotegravir-d5**, the provided literature also mentions the use of Bictegravir as an internal standard.[2] The choice of internal standard may vary depending on the specific assay requirements.

This technical guide provides a foundational understanding of **Cabotegravir-d5** for research and development purposes. For further details, consulting the primary literature is recommended.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. A selective, sensitive and fast LC-MS/MS method for cabotegravir quantification in rat plasma and pharmacokinetic investigations PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long-Acting Injectable Cabotegravir for HIV Prevention: What Do We Know and Need to Know about the Risks and Consequences of Cabotegravir Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. What is the mechanism of Cabotegravir sodium? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Cabotegravir: Uses, Dosage, Side Effects, Warnings Drugs.com [drugs.com]
- 8. dovepress.com [dovepress.com]
- 9. HPLC-MS method for simultaneous quantification of the antiretroviral agents rilpivirine and cabotegravir in rat plasma and tissues PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cabotegravir-d5: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10820234#cabotegravir-d5-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com